1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide
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Overview
Description
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide is a compound that features a pyridinium ion bonded to a phenolic group with bulky tert-butyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with pyridine under specific conditions. One common method includes the use of Raney nickel-aluminum alloy in an alkaline solution to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under appropriate conditions.
Reduction: The pyridinium ion can be reduced to form different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Raney nickel-aluminum alloy in an alkaline solution.
Substitution: Nucleophilic reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Reduced forms of the pyridinium ion, potentially forming benzoxazolo derivatives.
Substitution: Substituted phenolic or pyridinium derivatives.
Scientific Research Applications
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the pyridinium ion can engage in electrostatic interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: Compounds like N-methylpyridinium and other substituted pyridinium salts share structural similarities.
Phenolic compounds: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and other phenolic derivatives with bulky substituents.
Uniqueness
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide is unique due to the combination of a pyridinium ion and a phenolic group with bulky tert-butyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73405-43-3 |
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Molecular Formula |
C19H26BrNO |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-pyridin-1-ium-1-ylphenol;bromide |
InChI |
InChI=1S/C19H25NO.BrH/c1-18(2,3)14-12-15(19(4,5)6)17(21)16(13-14)20-10-8-7-9-11-20;/h7-13H,1-6H3;1H |
InChI Key |
APLHERQALICJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+]2=CC=CC=C2)O)C(C)(C)C.[Br-] |
Origin of Product |
United States |
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